molecular formula C10H13N3S B13248423 1-methyl-N-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-4-amine

1-methyl-N-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B13248423
M. Wt: 207.30 g/mol
InChI Key: OFUZQAPWZPSKIU-UHFFFAOYSA-N
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Description

1-Methyl-N-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-4-amine is a heterocyclic compound that features a pyrazole ring substituted with a methyl group and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-N-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-4-amine typically involves the condensation of 5-methylthiophene-2-carboxaldehyde with 1-methyl-1H-pyrazol-4-amine. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions and using continuous flow reactors to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-N-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

1-Methyl-N-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-N-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways. For example, it may inhibit kinases or modulate receptor activity, leading to its therapeutic effects .

Comparison with Similar Compounds

  • N-[(5-methylthiophen-2-yl)methyl]-1-(propan-2-yl)piperidin-4-amine
  • (E)-1-(5-Methylthiophen-2-yl)-N-(4-nitrophenyl)-methanimine

Comparison: 1-Methyl-N-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring and the presence of the thiophene moiety. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C10H13N3S

Molecular Weight

207.30 g/mol

IUPAC Name

1-methyl-N-[(5-methylthiophen-2-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C10H13N3S/c1-8-3-4-10(14-8)6-11-9-5-12-13(2)7-9/h3-5,7,11H,6H2,1-2H3

InChI Key

OFUZQAPWZPSKIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)CNC2=CN(N=C2)C

Origin of Product

United States

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